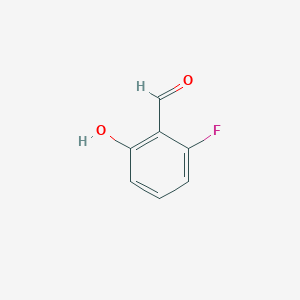

2-Fluoro-6-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBGCDUHZBOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371993 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-10-7 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document details two principal routes: a multi-step synthesis involving a protecting group strategy with directed ortho-metalation, and direct ortho-formylation methods of 3-fluorophenol. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application in a research and development setting.

Multi-Step Synthesis via Directed Ortho-Metalation

This pathway offers a highly regioselective approach to this compound, starting from 3-fluorophenol. The strategy involves the protection of the phenolic hydroxyl group, followed by a directed ortho-metalation and formylation, and subsequent deprotection. The tetrahydropyranyl (THP) ether is a suitable protecting group for this purpose as it is stable under the strongly basic conditions of the lithiation step and can be readily removed under mild acidic conditions.

Logical Workflow for Multi-Step Synthesis

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Fluorophenoxy)tetrahydro-2H-pyran

-

Materials: 3-Fluorophenol, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid monohydrate (p-TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 3-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

-

Materials: 2-(3-Fluorophenoxy)tetrahydro-2H-pyran, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-(3-fluorophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 3: Synthesis of this compound [1]

-

Materials: 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, p-Toluenesulfonic acid (TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL) is stirred for 5 hours at room temperature.[1]

-

After completion of the reaction, dilute the mixture with dichloromethane (100 mL).[1]

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound.[1]

-

Quantitative Data for Multi-Step Synthesis

| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(3-Fluorophenoxy)tetrahydro-2H-pyran | 3-Fluorophenol | DHP, p-TsOH | DCM | 0 to RT | 4-6 | >95 |

| 2 | 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 2-(3-Fluorophenoxy)tetrahydro-2H-pyran | n-BuLi, DMF | THF | -78 to RT | 5 | ~60-70 |

| 3 | This compound | 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | p-TsOH | DCM | RT | 5 | 74[1] |

Direct Ortho-Formylation of 3-Fluorophenol

Several classical named reactions can be employed for the direct formylation of phenols. These methods offer a more atom-economical approach but may suffer from lower regioselectivity and yields compared to the multi-step route.

Casnati-Skattebøl Formylation

This method provides excellent regioselectivity for ortho-formylation and is a highly effective direct route.

Caption: Casnati-Skattebøl formylation of 3-Fluorophenol.

-

Materials: 3-Fluorophenol, Anhydrous magnesium chloride (MgCl₂), Paraformaldehyde, Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF), 1 N HCl, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a dry, three-necked round-bottomed flask under an inert atmosphere, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq). Stir for 10 minutes.

-

Add a solution of 3-fluorophenol (1.0 eq) in anhydrous THF dropwise.

-

Heat the mixture to reflux (approximately 75 °C) for 4-6 hours.

-

Cool the reaction to room temperature and add diethyl ether.

-

Wash the organic phase successively with 1 N HCl and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Reimer-Tiemann Reaction

A classic method for ortho-formylation, though it may produce a mixture of ortho and para isomers.

Caption: Reimer-Tiemann formylation of 3-Fluorophenol.

-

Materials: 3-Fluorophenol, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottomed flask and add 3-fluorophenol.

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Add chloroform dropwise over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue to stir at 60-70 °C for another 2-3 hours.

-

Cool the reaction mixture and remove excess chloroform by steam distillation.

-

Acidify the remaining aqueous solution with hydrochloric acid.

-

Isolate the product by steam distillation or extraction with an organic solvent.

-

Purify by column chromatography or recrystallization to separate the isomers.

-

Duff Reaction

This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically under acidic conditions.

Caption: Duff formylation of 3-Fluorophenol.

-

Materials: 3-Fluorophenol, Hexamethylenetetramine (HMTA), Acetic acid or Trifluoroacetic acid (TFA).

-

Procedure:

-

A mixture of 3-fluorophenol (1.0 eq) and hexamethylenetetramine (1.5-2.0 eq) in a suitable acidic medium (e.g., acetic acid or trifluoroacetic acid) is heated, typically between 80-150 °C.

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the reaction mixture is hydrolyzed by heating with aqueous acid (e.g., sulfuric acid).

-

The product is isolated by steam distillation or extraction.

-

Purification is carried out by column chromatography.

-

Comparative Data for Direct Formylation Methods

| Reaction | Key Reagents | Typical Conditions | Regioselectivity | Typical Yields |

| Casnati-Skattebøl | MgCl₂, Et₃N, Paraformaldehyde | THF, Reflux | Highly ortho-selective | Good to Excellent |

| Reimer-Tiemann | CHCl₃, NaOH | Aqueous, 60-70 °C | Ortho- and para-isomers | Moderate |

| Duff | HMTA, Acid | Acetic acid or TFA, 80-150 °C | Primarily ortho | Variable |

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The multi-step synthesis involving THP protection and directed ortho-metalation offers high regioselectivity and good overall yields, making it a reliable choice for targeted synthesis. Direct formylation methods, particularly the Casnati-Skattebøl reaction, provide a more concise route with excellent ortho-selectivity. The choice of synthetic route will depend on factors such as the desired purity, scale of the reaction, and the availability of reagents and equipment. This guide provides the necessary technical details for the practical implementation of these synthetic strategies in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The key physicochemical properties of 2-Fluoro-6-hydroxybenzaldehyde are summarized in the table below. These properties are essential for designing synthetic routes, developing purification strategies, and for formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | [5] |

| Molecular Weight | 140.11 g/mol | [6] |

| Appearance | White to yellow to orange powder or lump; light yellow solid | [2] |

| Melting Point | 34-39 °C | [6][7] |

| Boiling Point | 201.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.18 ± 0.10 (Predicted) | [2] |

| Purity | 97% | [6][7] |

| InChI Key | FZIBGCDUHZBOLA-UHFFFAOYSA-N | [2][7] |

| CAS Number | 38226-10-7 | [2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 11.49 (s, 1H), 10.29 (s, 1H), 7.46-7.52 (m, 1H), 6.79 (d, J = 8.8 Hz, 1H), 6.63-6.68 (m, 1H).[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical and spectroscopic properties.

Synthesis and Purification

A reported synthesis of this compound involves the deprotection of a protected precursor.[2][3]

-

Reaction Setup: A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is prepared in a suitable reaction vessel.[2][3]

-

Reaction Execution: The solution is stirred for 5 hours at room temperature.[2][3]

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane (100 mL). The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.[2][3]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2][3]

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 100:1 to 20:1), to yield this compound as a light yellow solid.[2][3]

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Gravimetric Method)

This protocol outlines a method to determine the solubility of this compound in various solvents.

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: The flask is agitated in a thermostatic shaker or water bath at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.[8]

-

Sample Separation: A known volume of the supernatant is carefully withdrawn using a filtered syringe to separate the saturated solution from the undissolved solid.

-

Solvent Evaporation: The withdrawn solution is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in an oven or under vacuum).

-

Mass Determination: The container with the solid residue is weighed. The mass of the dissolved solute is calculated by subtracting the initial weight of the container.

-

Calculation: Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution during titration.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.

Spectroscopic Analysis

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is run.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC), or via direct infusion.

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: General workflows for determining melting point, solubility, and pKa.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

References

- 1. This compound | 38226-10-7 | Benchchem [benchchem.com]

- 2. This compound CAS#: 38226-10-7 [chemicalbook.com]

- 3. This compound | 38226-10-7 [chemicalbook.com]

- 4. Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 38226-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 38226-10-7 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-hydroxybenzaldehyde, a key aromatic building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.49 | s | - | Phenolic -OH |

| 10.29 | s | - | Aldehydic -CHO |

| 7.52 - 7.46 | m | - | Aromatic C4-H |

| 6.79 | d | 8.8 | Aromatic C5-H |

| 6.68 - 6.63 | m | - | Aromatic C3-H |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 190 - 195 | Aldehydic C=O |

| 160 - 165 (d, ¹JCF) | C2-F |

| 155 - 160 | C6-OH |

| 135 - 140 | C4 |

| 115 - 120 (d, ²JCF) | C1 |

| 110 - 115 (d, ²JCF) | C3 |

| 105 - 110 | C5 |

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic)[3][4][5][6] |

| 2830 - 2695 | Medium | C-H stretch (aldehydic)[7] |

| 1710 - 1685 | Strong | C=O stretch (aromatic aldehyde)[7] |

| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring)[3][4] |

| ~1220 | Strong | C-O stretch (phenolic)[4] |

| 1100 - 1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 140 | [M]⁺ (Molecular Ion) |

| 139 | [M-H]⁺ |

| 112 | [M-CO]⁺ |

| 111 | [M-CHO]⁺ |

Note: Predicted fragmentation patterns are based on typical behavior of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.[8] The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. The following parameters are typically used:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be required.[8]

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg).

-

The mixture is pressed into a thin, transparent pellet.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

ATR Method:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over the desired range.

The IR spectrum of phenols is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[3][4][5][6] Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer.[9]

-

A dilute solution of the sample in a volatile solvent is introduced into the ion source.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Predicted ¹H NMR Spectrum Logic

The following diagram illustrates the expected regions for the proton signals in the ¹H NMR spectrum of this compound based on the functional groups present.

References

- 1. This compound CAS#: 38226-10-7 [m.chemicalbook.com]

- 2. This compound | 38226-10-7 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-6-hydroxybenzaldehyde, also known as 6-fluorosalicylaldehyde, is a fluorinated aromatic aldehyde with the molecular formula C₇H₅FO₂. Its structure, featuring a fluorine atom and a hydroxyl group ortho to a formyl group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of derivative compounds. This guide will delve into the known synthesis methodologies and the significant role of this compound in the discovery of novel therapeutics.

Discovery and Historical Context

While a definitive first synthesis of this compound is not readily found in widely available scientific literature, its development is rooted in the broader history of organofluorine chemistry and the formylation of phenols.

The journey of organofluorine chemistry began in the late 19th century with Henri Moissan's isolation of elemental fluorine in 1886. The introduction of fluorine into aromatic rings was a significant challenge, with early methods often being hazardous and low-yielding. Key advancements that paved the way for the synthesis of compounds like this compound include the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts.

The synthesis of salicylaldehydes (2-hydroxybenzaldehydes) has a rich history with several named reactions developed for the ortho-formylation of phenols. These include:

-

The Reimer-Tiemann Reaction: Discovered by Karl Reimer and Ferdinand Tiemann, this reaction uses chloroform and a strong base to formylate phenols, primarily at the ortho position.

-

The Duff Reaction: Developed by James C. Duff, this method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, also favoring ortho-substitution on phenols.

The synthesis of this compound likely emerged from the application of these classical formylation reactions to 2-fluorophenol or through multi-step synthetic routes developed with the advent of modern synthetic methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and well-documented route involves the protection of the hydroxyl group of a fluorinated precursor, followed by formylation and subsequent deprotection.

Representative Synthetic Workflow

The following diagram illustrates a typical multi-step synthesis of this compound.

A multi-step synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods.

Step 1 & 2: Protection and Ortho-Formylation (Illustrative)

A detailed experimental protocol for the initial protection and formylation steps with precise quantitative data was not available in the searched literature. The following is a generalized procedure based on common organic synthesis techniques.

-

Protection: 2-Fluorophenol is reacted with dihydropyran (DHP) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a mild base and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the protected intermediate, 2-((2-fluorophenoxy)tetrahydro-2H-pyran).

-

Ortho-Formylation: The protected intermediate is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, typically n-butyllithium, is added dropwise to effect ortho-lithiation. After stirring for a period, a formylating agent, such as dimethylformamide (DMF), is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Deprotection of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

This final step yields the target compound, this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 224.22 | 6.5 g | 29.0 |

| p-Toluenesulfonic acid (TsOH) | 172.20 | 2 g | 11.6 |

| Dichloromethane (DCM) | 84.93 | 30 mL | - |

Procedure:

-

A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL) is stirred for 5 hours at room temperature.[1][2]

-

After the reaction is complete, the mixture is diluted with dichloromethane (100 mL).[1][2]

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.[1][2]

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1][2]

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound as a light yellow solid.[1][2]

Yield Data:

| Product | Amount Obtained | Yield (%) |

| This compound | 3.0 g | 74% |

Application in Drug Discovery: PAI-1 Inhibitors

PAI-1 Signaling Pathway

Conclusion

References

A Theoretical Investigation of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Fluoro-6-hydroxybenzaldehyde, a significant intermediate in organic synthesis. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document constructs a robust theoretical framework based on established computational methodologies applied to the parent molecule, salicylaldehyde, and its halogenated derivatives. This guide details the anticipated molecular geometry, vibrational spectra, and electronic properties of this compound, derived from Density Functional Theory (DFT) calculations. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed computational protocols are provided to enable the replication and extension of these theoretical studies. Furthermore, this guide utilizes Graphviz diagrams to visualize the workflow of computational analysis and the relationships between key theoretical parameters, offering a clear and in-depth understanding for researchers in drug development and materials science.

Introduction

This compound belongs to the class of halogenated salicylaldehydes, which are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The presence of a fluorine atom at the ortho position to the hydroxyl group is expected to significantly influence the molecule's electronic structure, reactivity, and intramolecular interactions, particularly the hydrogen bonding between the hydroxyl and aldehyde groups. Understanding these properties at a molecular level is crucial for designing novel synthetic pathways and for the rational design of drug candidates.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the intricacies of molecular structure and properties. These computational approaches can provide detailed insights into geometric parameters, vibrational frequencies, and electronic characteristics that are often challenging to determine experimentally. This guide synthesizes the established theoretical approaches for similar molecules to present a detailed theoretical profile of this compound.

Computational Methodology

The theoretical data presented in this guide is based on computational protocols widely adopted for the study of salicylaldehyde and its derivatives.[1][2][3] These methods have been shown to provide results that are in good agreement with experimental data.

2.1. Geometry Optimization

The molecular geometry of this compound is optimized using Density Functional Theory (DFT). A popular and effective functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] To ensure a high degree of accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed. This level of theory provides a reliable description of the electron distribution, particularly for systems with hydrogen bonding and electronegative atoms. The optimization process is performed without any symmetry constraints to allow the molecule to adopt its lowest energy conformation. The stability of the optimized structure is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving agreement with experimental IR and Raman spectra.[4]

2.3. Electronic Properties

The electronic properties of this compound are investigated to understand its reactivity and kinetic stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity.[5] These properties are calculated at the B3LYP/6-311++G(d,p) level of theory.

2.4. NMR Chemical Shift Prediction

To aid in the structural elucidation of this compound, ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[6] This calculation is typically performed at the B3LYP level of theory with a suitable basis set (e.g., 6-311+G(2d,p)) on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Theoretical Data

The following tables summarize the anticipated quantitative data for this compound based on the computational methodologies described above.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C1-C2 | 1.405 |

| C2-C3 | 1.398 |

| C3-C4 | 1.401 |

| C4-C5 | 1.399 |

| C5-C6 | 1.403 |

| C6-C1 | 1.408 |

| C1-C7 | 1.475 |

| C7-O1 | 1.215 |

| C7-H7 | 1.108 |

| C2-F | 1.355 |

| C6-O2 | 1.350 |

| O2-H8 | 0.970 |

| Bond Angles | |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.0 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 120.5 |

| C4-C5-C6 | 119.8 |

| C5-C6-C1 | 120.7 |

| C2-C1-C7 | 122.0 |

| C6-C1-C7 | 119.5 |

| C1-C7-O1 | 124.0 |

| C1-C7-H7 | 115.0 |

| C1-C2-F | 118.0 |

| C3-C2-F | 121.0 |

| C1-C6-O2 | 121.0 |

| C5-C6-O2 | 118.3 |

| C6-O2-H8 | 108.0 |

| Dihedral Angles | |

| C6-C1-C7-O1 | 180.0 |

| C2-C1-C7-H7 | 180.0 |

| C1-C6-O2-H8 | 0.0 |

Note: These values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

| ~3200 | High | O-H stretch (intramolecularly H-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850 | Medium | Aldehydic C-H stretch |

| ~1650 | High | C=O stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | High | C-O stretch |

| ~1200 | High | C-F stretch |

| ~1150 | Medium | In-plane O-H bend |

| ~850 | Medium | Out-of-plane C-H bend |

Note: These are representative frequencies and assignments. Actual calculations would yield a full spectrum of vibrational modes.

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and depend on the specific level of theory used.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

| C1 | 120.0 | H3 | 7.0 |

| C2 | 160.0 (C-F) | H4 | 7.6 |

| C3 | 115.0 | H5 | 6.9 |

| C4 | 138.0 | H7 (aldehyde) | 10.3 |

| C5 | 118.0 | H8 (hydroxyl) | 11.5 |

| C6 | 162.0 (C-OH) | ||

| C7 (C=O) | 195.0 |

Note: Chemical shifts are relative to TMS and are representative values.

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a small organic molecule like this compound.

Caption: A typical workflow for computational analysis.

4.2. Relationship of Theoretical Parameters

This diagram shows the logical relationship between the calculated theoretical parameters and their implications.

Caption: Logical flow from core calculations to derived properties.

Conclusion

This technical guide provides a foundational theoretical understanding of this compound based on established computational chemistry protocols. The presented data, while derived from analogous systems, offers valuable insights into the expected geometric, vibrational, and electronic properties of this important synthetic intermediate. The detailed methodologies and workflows are intended to serve as a practical resource for researchers, enabling them to conduct further in-silico investigations. A comprehensive theoretical study of this compound, validated by experimental data, would be a valuable contribution to the field and would allow for a more precise understanding of its chemical behavior and potential applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide for Researchers

For Immediate Release

Introduction to 2-Fluoro-6-hydroxybenzaldehyde

Inferred Biological Activities Based on Structural Analogs

Based on the established biological activities of structurally related salicylaldehyde and hydroxybenzaldehyde derivatives, the following potential therapeutic areas for this compound are proposed for investigation:

-

Antimicrobial Activity: Substituted salicylaldehydes have demonstrated potent antibacterial and antifungal properties.[2][9][10] The antimicrobial nature of these compounds is often attributed to the aldehyde and hydroxyl functional groups.[11]

-

Anti-Inflammatory Activity: Various hydroxybenzaldehyde derivatives have been shown to possess anti-inflammatory effects.[1][3][12][13][14] These effects are often mediated through the downregulation of inflammatory markers such as iNOS and COX-2.[3][12][14]

-

Anticancer Activity: Schiff bases and other derivatives of 2-hydroxybenzaldehyde have been synthesized and evaluated as potential anticancer agents.[15] Additionally, fluorinated organic molecules are known to exhibit enhanced anticancer properties.[7][8][15] Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant cancer cells.[16]

Potential as a PAI-1 Inhibitor Precursor

The PAI-1 Signaling Pathway

Proposed Experimental Protocols

To empirically validate the potential biological activities of this compound, the following detailed experimental protocols are proposed.

Assessment of Anticancer Activity

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Assessment of Antimicrobial Activity

The antimicrobial potential can be assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[2]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Assessment of Anti-Inflammatory Activity

An in vitro protein denaturation assay can be used as a preliminary screening method for anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is a measure of its potential anti-inflammatory activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 7.4).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac sodium) as a positive control.

Quantitative Data Summary

As direct experimental data for this compound is not yet available, the following table provides a template for summarizing potential findings from the proposed experiments.

| Biological Activity | Assay | Test Organism/Cell Line | Endpoint | Expected Result (Hypothetical) | Reference Compound |

| Anticancer | MTT Assay | MCF-7, A549 | IC50 (µM) | To be determined | Doxorubicin |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | To be determined | Ciprofloxacin |

| Antimicrobial | Broth Microdilution | C. albicans | MIC (µg/mL) | To be determined | Fluconazole |

| Anti-inflammatory | Protein Denaturation | Egg Albumin | % Inhibition | To be determined | Diclofenac Sodium |

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomolther.org [biomolther.org]

- 4. This compound | 38226-10-7 [chemicalbook.com]

- 5. This compound CAS#: 38226-10-7 [chemicalbook.com]

- 6. This compound | 38226-10-7 | Benchchem [benchchem.com]

- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. biomolther.org [biomolther.org]

- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. What are PAI-1 inhibitors and how do they work? [synapse.patsnap.com]

- 18. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]

- 20. Frontiers | A Serpin With a Finger in Many PAIs: PAI-1's Central Function in Thromboinflammation and Cardiovascular Disease [frontiersin.org]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-6-hydroxybenzaldehyde (CAS No: 38226-10-7). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Table 2: GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1][2][3][4] H319: Causes serious eye irritation.[1][2][3][4] H335: May cause respiratory irritation.[1][2][3][4] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.[2][5] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] P312: Call a POISON CENTER/doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1][4] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol [6] |

| Appearance | Solid, White to Yellow to Orange powder to lump |

| Melting Point | 37-39 °C[4] |

| Boiling Point | 201.3 ± 20.0 °C (Predicted)[4] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Ambient Temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended[2] |

Toxicological Information

Detailed toxicological studies for this compound are limited. However, the available information indicates that it should be handled with care.

Table 4: Toxicity Data

| Test | Route | Species | Value |

| LD50 (Lethal Dose, 50%) | Oral | Not Available | Not Available |

| LD50 (Lethal Dose, 50%) | Dermal | Not Available | Not Available |

| LC50 (Lethal Concentration, 50%) | Inhalation | Not Available | Not Available |

Long-term exposure is not expected to produce chronic adverse health effects based on current classifications; however, all exposure should be minimized.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are minimum recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a well-ventilated area, a NIOSH-approved respirator for dusts should be used.[1]

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Prevent the formation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly sealed when not in use.[1]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Accidental Release Measures (Spill Protocol)

In the case of a spill, follow these procedures:

-

Minor Spills (Solid):

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE as outlined in section 4.1.

-

Carefully sweep up the spilled solid, avoiding dust generation. Use a dust pan and brush or a vacuum with a HEPA filter.[1]

-

Place the spilled material into a clean, dry, labeled container for disposal.[1]

-

Clean the spill area with soap and water.

-

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher which may be used.[1]

-

Specific Hazards: The material is non-combustible, but the container may burn. May emit corrosive fumes in a fire.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.[1]

Disposal Protocol

-

Dispose of this chemical and its container as hazardous waste.[1]

-

Consult with your institution's environmental health and safety office for specific disposal guidelines.

-

Do not dispose of down the drain or into the environment.

Visual Workflow for Spill Management

The following diagram illustrates the logical workflow for managing a spill of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 38226-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | 38226-10-7 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

Commercial Availability and Synthetic Utility of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Availability

2-Fluoro-6-hydroxybenzaldehyde is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with the necessary information for procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 38226-10-7 | C₇H₅FO₂ | 140.11 | 97% |

| Apollo Scientific | 38226-10-7 | C₇H₅FO₂ | 140.11 | 97% |

| Manchester Organics | 38226-10-7 | C₇H₅FO₂ | 140.112 | 97% |

| Oakwood Chemical | 38226-10-7 | C₇H₅FO₂ | 140.12 | 97% |

| ChemicalBook | 38226-10-7 | C₇H₅FO₂ | 140.11 | Varies by supplier |

| Synblock | 38226-10-7 | C₇H₅FO₂ | 140.11 | ≥98% |

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected precursor. The following protocol is a representative example.[1]

Step 1: Deprotection of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

-

A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is stirred for 5 hours at room temperature.

-

Upon completion of the reaction, the mixture is diluted with dichloromethane (100 mL).

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound as a light yellow solid (3.0 g, 74% yield).[1]

Application in the Synthesis of a Potential Sickle Cell Disease Therapeutic

The structural motif of this compound is found in compounds developed for the treatment of sickle cell disease. The following protocol illustrates a key synthetic step, a Williamson ether synthesis, which is applicable to this compound for the synthesis of related therapeutic candidates. The protocol describes the reaction of a related starting material, 3-Fluoro-2,6-dihydroxybenzaldehyde.

Synthesis of 3-fluoro-2-hydroxy-6-(pyridin-3-ylmethoxy)benzaldehyde

-

3-Bromomethylpyridine hydrobromide (12.811 mmol) is reacted with 3-Fluoro-2,6-dihydroxybenzaldehyde.

-

The crude material is purified using a 1:3 Hex/CHCl₃ chromatography system.

-

Crystallization from tert-butyl methyl ether (TBME) yields the product as a pale-yellow solid.

Signaling Pathways

Logical Workflow for Synthesis

The synthesis of target molecules using this compound typically follows a logical workflow, as depicted in the diagram below.

Caption: Synthetic Workflow

This generalized workflow outlines the key stages, from starting material acquisition to the final characterization of the synthesized product, providing a clear and logical progression for researchers undertaking the synthesis of derivatives of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-hydroxybenzaldehyde as a Versatile Building Block for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Target: Plasminogen Activator Inhibitor-1 (PAI-1)

PAI-1 Signaling Pathway

References

Application Notes and Protocols for the Reaction of 2-Fluoro-6-hydroxybenzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the synthesis and characterization of Schiff bases derived from 2-Fluoro-6-hydroxybenzaldehyde, along with an overview of their potential applications in drug development.

Applications in Drug Development

Schiff bases derived from this compound are versatile molecules with a broad spectrum of biological activities, making them valuable leads in drug discovery programs.

-

Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine group is often crucial for their activity, and the presence of the fluoro and hydroxyl substituents on the aromatic ring can enhance their efficacy against various pathogens.[1]

-

Anticancer Agents: A significant number of Schiff bases have been reported to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound and various primary amines.

General Synthesis of Schiff Bases

This procedure describes the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

-

In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (10 mL).

-

Add the amine solution to the aldehyde solution in the round-bottom flask.

-

Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.[4]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting precipitate (the Schiff base) is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified crystals in a desiccator and determine the yield and melting point.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will appear in the range of δ 6.5-8.0 ppm.[5]

-

¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.

-

-

Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by determining the molecular ion peak (M⁺) in the mass spectrum.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases from this compound and various substituted anilines.

Table 1: Synthesis and Physical Properties of Schiff Bases

| Product | Amine Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Aniline | 3 | 85 | 112-114 |

| 2 | 4-Chloroaniline | 4 | 88 | 128-130 |

| 3 | 4-Methoxyaniline | 3.5 | 90 | 118-120 |

| 4 | 4-Nitroaniline | 5 | 82 | 155-157 |

| 5 | 2-Aminopyridine | 4 | 80 | 105-107 |

Table 2: Spectroscopic Data for Synthesized Schiff Bases

| Product | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | ¹H NMR (δ, ppm) Ar-H |

| 1 | 1625 | 8.65 (s, 1H) | 6.80-7.90 (m, 8H) |

| 2 | 1628 | 8.70 (s, 1H) | 6.82-7.85 (m, 7H) |

| 3 | 1622 | 8.62 (s, 1H) | 6.75-7.80 (m, 7H), 3.85 (s, 3H) |

| 4 | 1635 | 8.85 (s, 1H) | 6.85-8.30 (m, 7H) |

| 5 | 1630 | 8.75 (s, 1H) | 6.80-8.50 (m, 7H) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Caption: Workflow for the synthesis and characterization of Schiff bases.

PAI-1 Signaling Pathway

References

Application Notes and Protocols for the Ortho-Formylation of 2-Fluorophenol

Introduction

These application notes provide a detailed protocol for the regioselective ortho-formylation of 2-fluorophenol to synthesize 2-fluoro-6-hydroxybenzaldehyde. This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The described method is a modified Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and triethylamine.[2][3] This approach offers high regioselectivity for the ortho position, avoiding the formation of the para isomer and offering a milder alternative to classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions.[4][5][6][7][8][9][10][11][12][13]

Reaction Principle

The reaction proceeds via the formation of a magnesium phenoxide complex in situ. The magnesium ion is believed to play a crucial role in directing the electrophilic attack of the formylating species, derived from paraformaldehyde, exclusively to the ortho position relative to the hydroxyl group. The triethylamine acts as a base to facilitate the formation of the phenoxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Fluorophenol | Reagent Grade, ≥99% | Sigma-Aldrich | Starting material. |

| Anhydrous Magnesium Dichloride (MgCl₂) | Anhydrous beads, 99.9% | Aldrich | Crucial for the reaction; must be anhydrous. |

| Paraformaldehyde | Reagent Grade, 95% | Alfa Aesar | Source of the formyl group. |

| Triethylamine (Et₃N) | Reagent Grade, ≥99.5% | Fisher Scientific | Distilled from calcium hydride before use. |

| Anhydrous Tetrahydrofuran (THF) | HPLC Grade, ≥99.9% | EMD Millipore | Distilled from sodium/benzophenone ketyl. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Hexane | ACS Grade | VWR | For chromatography. |

| Ethyl Acetate | ACS Grade | VWR | For chromatography. |

Experimental Protocol

Reaction Setup

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

Reaction Procedure

-

To the reaction flask, add anhydrous magnesium dichloride (2.86 g, 30 mmol) and paraformaldehyde (2.70 g, 90 mmol).

-

The flask is purged with nitrogen.

-

Anhydrous tetrahydrofuran (100 mL) is added via syringe.

-

Triethylamine (8.4 mL, 60 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes at room temperature.

-

2-Fluorophenol (2.24 g, 20 mmol) is then added dropwise via syringe.

-

The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

Workup and Purification

-

After the reaction is complete, the mixture is cooled to room temperature.

-

100 mL of diethyl ether is added to the flask.

-

The organic mixture is transferred to a separatory funnel and washed successively with 1 M HCl (3 x 50 mL) and brine (2 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 100:0 to 90:10) to afford pure this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactant Quantities | |

| 2-Fluorophenol | 2.24 g (20 mmol) |

| Anhydrous MgCl₂ | 2.86 g (30 mmol) |

| Paraformaldehyde | 2.70 g (90 mmol) |

| Triethylamine | 8.4 mL (60 mmol) |

| Anhydrous THF | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~66 °C) |

| Reaction Time | 4-6 hours |

| Product Yield and Purity | |

| Expected Yield of this compound | ~2.24 g (80% yield) |

| Appearance | Light yellow solid[14][15] |

| Melting Point | 37-39 °C[16] |

| Purity (by NMR) | >98% |

Characterization Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.49 (s, 1H, -OH), 10.29 (s, 1H, -CHO), 7.52-7.46 (m, 1H, Ar-H), 6.79 (d, J = 8.8 Hz, 1H, Ar-H), 6.68-6.63 (m, 1H, Ar-H).[14][15] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 193.8, 163.5 (d, J = 251.5 Hz), 161.8, 138.2 (d, J = 10.1 Hz), 113.8, 112.5 (d, J = 19.2 Hz), 111.9. |

| Mass Spectrometry (EI) | m/z 140.03 (M⁺). |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the ortho-formylation of 2-fluorophenol.

References

- 1. This compound | 38226-10-7 | Benchchem [benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. synarchive.com [synarchive.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. Duff_reaction [chemeurope.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. This compound | 38226-10-7 [chemicalbook.com]

- 15. This compound CAS#: 38226-10-7 [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Application of 2-Fluoro-6-hydroxybenzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application in the Synthesis of PAI-1 Inhibitors

Biological Activity of PAI-1 Inhibitors Derived from 2-Fluoro-6-hydroxybenzaldehyde

TM5441 has demonstrated significant biological activity in preclinical studies, highlighting the therapeutic potential of this class of compounds.

Table 1: In Vitro Cytotoxicity of TM5441 in Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| HT1080 | Fibrosarcoma | 13.9 |

| HCT116 | Colorectal Carcinoma | >50 |

| A549 | Lung Carcinoma | 22.1 |

| PC3 | Prostate Adenocarcinoma | 20.2 |

| U87 | Glioblastoma | 9.7 |

Table 2: In Vivo Efficacy of TM5441 in a HT1080 Xenograft Mouse Model [2]

| Treatment Group | Dosage | Average Tumor Volume at Day 21 (mm³) | P-value vs. Control |

| Control | - | ~1500 | - |

| TM5441 | 20 mg/kg daily | Slower growth trend | 0.10 |

These data indicate that TM5441 induces cancer cell death and can inhibit tumor growth in vivo.[2] The mechanism of action is linked to the induction of intrinsic apoptosis.[2][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a protected precursor.[4][5]

Materials:

-

2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

-

p-Toluenesulfonic acid (TsOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) in dichloromethane (30 mL).

-

Add p-toluenesulfonic acid (2 g, 11.6 mmol) to the solution.

-

Stir the mixture for 5 hours at room temperature.

-

Upon reaction completion, dilute the mixture with dichloromethane (100 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (100:1 to 20:1) to afford this compound as a light yellow solid (3.0 g, 74% yield).[4][5]

General Protocol for the Synthesis of PAI-1 Inhibitors (e.g., TM5441)

PAI-1 Activity Assay

Materials:

-

Human tissue-type plasminogen activator (tPA)

-

Plasmin-specific chromogenic substrate

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds dissolved in DMSO

Procedure:

-

Measure the absorbance at the appropriate wavelength to determine the rate of substrate cleavage.

Signaling Pathways and Visualizations

PAI-1 Signaling Pathway

General Synthetic Workflow for PAI-1 Inhibitors

Logical Relationship in Drug Discovery

The development of therapeutic agents from a lead scaffold like this compound involves a cyclical process of design, synthesis, and testing.

References

- 1. Plasminogen activator inhibitor-1 inhibitors: a patent review (2006-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of TM5441 in vitro and in vivo: Formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 38226-10-7 [chemicalbook.com]

- 5. This compound | 38226-10-7 [chemicalbook.com]

- 6. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from 2-Fluoro-6-hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including coumarins, chromones, and quinolines, using 2-Fluoro-6-hydroxybenzaldehyde as a key starting material. The presence of the fluorine atom and the ortho-hydroxy and aldehyde functionalities make this compound a versatile building block for the synthesis of a wide range of heterocyclic scaffolds with potential applications in drug discovery and development.

Introduction